molecular formula C38H24K2N8Na2O14S4 B12786783 Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, potassium sodium salt CAS No. 120206-83-9

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, potassium sodium salt

Cat. No.: B12786783
CAS No.: 120206-83-9
M. Wt: 1069.1 g/mol
InChI Key: ATBVHCMHNAVFPG-FMRNPKMESA-J
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Description

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, potassium sodium salt is a complex organic compound known for its vibrant color properties and applications in various industries. This compound is often used as a dye due to its ability to produce bright and stable colors.

Preparation Methods

The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, potassium sodium salt involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of aniline derivatives, followed by coupling with sulfonated aromatic compounds. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability and purity of the final product .

Chemical Reactions Analysis

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, potassium sodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, potassium sodium salt involves its interaction with molecular targets through its azo and sulfonic acid groups. These interactions can lead to the formation of stable complexes with various substrates, enhancing their solubility and stability. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, potassium sodium salt can be compared with other similar compounds, such as:

Properties

CAS No.

120206-83-9

Molecular Formula

C38H24K2N8Na2O14S4

Molecular Weight

1069.1 g/mol

IUPAC Name

dipotassium;disodium;5-[oxido-[4-[(4-sulfonatophenyl)diazenyl]phenyl]iminoazaniumyl]-2-[(E)-2-[4-[oxido-[4-[(4-sulfonatophenyl)diazenyl]phenyl]iminoazaniumyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C38H28N8O14S4.2K.2Na/c47-45(43-31-9-5-27(6-10-31)39-41-29-13-19-35(20-14-29)61(49,50)51)33-17-3-25(37(23-33)63(55,56)57)1-2-26-4-18-34(24-38(26)64(58,59)60)46(48)44-32-11-7-28(8-12-32)40-42-30-15-21-36(22-16-30)62(52,53)54;;;;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;/q;4*+1/p-4/b2-1+,41-39?,42-40?,45-43?,46-44?;;;;

InChI Key

ATBVHCMHNAVFPG-FMRNPKMESA-J

Isomeric SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=[N+](C3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)[N+](=NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[K+].[K+]

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=[N+](C3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)[N+](=NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[K+].[K+]

Origin of Product

United States

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